molecular formula C19H12O6 B157258 1,3-Isobenzofurandione, 5,5'-(1-methylethylidene)bis- CAS No. 1779-17-5

1,3-Isobenzofurandione, 5,5'-(1-methylethylidene)bis-

Cat. No.: B157258
CAS No.: 1779-17-5
M. Wt: 336.3 g/mol
InChI Key: ALTVSEFNOLOASZ-UHFFFAOYSA-N
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Description

1,3-Isobenzofurandione, 5,5’-(1-methylethylidene)bis- is a polymer with significant industrial and scientific applications. It is known for its unique chemical structure, which includes two isobenzofurandione units connected by a methylethylidene bridge. This compound is often used in the production of high-performance polymers due to its excellent thermal stability and mechanical properties .

Preparation Methods

The synthesis of 1,3-Isobenzofurandione, 5,5’-(1-methylethylidene)bis- typically involves a polymerization reaction. One common method is the reaction of 1,3-isobenzofurandione with 1,4-benzenediamine and 1,3-benzenediamine under suitable conditions . The reaction can be carried out using solution polymerization or suspension polymerization techniques . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity of the polymer.

Chemical Reactions Analysis

1,3-Isobenzofurandione, 5,5’-(1-methylethylidene)bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the polymer, altering its properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Isobenzofurandione, 5,5’-(1-methylethylidene)bis- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Isobenzofurandione, 5,5’-(1-methylethylidene)bis- involves its interaction with various molecular targets and pathways. Its unique structure allows it to form stable polymers with high thermal and mechanical stability. The methylethylidene bridge provides flexibility, while the isobenzofurandione units contribute to the rigidity and stability of the polymer .

Comparison with Similar Compounds

1,3-Isobenzofurandione, 5,5’-(1-methylethylidene)bis- can be compared with other similar compounds such as:

The uniqueness of 1,3-Isobenzofurandione, 5,5’-(1-methylethylidene)bis- lies in its combination of thermal stability, mechanical strength, and flexibility, making it suitable for a wide range of applications.

Properties

IUPAC Name

5-[2-(1,3-dioxo-2-benzofuran-5-yl)propan-2-yl]-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O6/c1-19(2,9-3-5-11-13(7-9)17(22)24-15(11)20)10-4-6-12-14(8-10)18(23)25-16(12)21/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTVSEFNOLOASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)C(=O)OC2=O)C3=CC4=C(C=C3)C(=O)OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073276
Record name 1,3-Isobenzofurandione, 5,5'-(1-methylethylidene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779-17-5
Record name 2,2-Bis(3,4-dicarboxyphenyl)propane dianhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1779-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phthalic anhydride, 4,4'-isopropylidenedi-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Isobenzofurandione, 5,5'-(1-methylethylidene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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